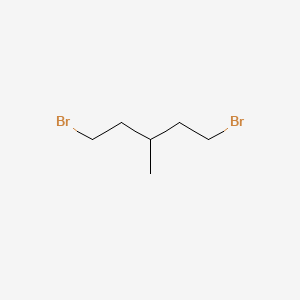

1,5-Dibromo-3-methylpentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27967. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-3-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-6(2-4-7)3-5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPZWUMQKMLLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196226 | |

| Record name | 1,5-Dibromo-3-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4457-72-1 | |

| Record name | 1,5-Dibromo-3-methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4457-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dibromo-3-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4457-72-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dibromo-3-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dibromo-3-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,5-Dibromo-3-methylpentane: Synthesis, Reactivity, and Applications in Advanced Material and Pharmaceutical Development

For Immediate Release

HANOVER, GERMANY – January 6, 2026 – As a cornerstone building block in the synthesis of specialized heterocyclic compounds, 1,5-Dibromo-3-methylpentane (CAS Number: 4457-72-1) presents a unique molecular architecture for the development of advanced materials and novel therapeutic agents. This technical guide offers a comprehensive overview of its chemical properties, detailed synthesis protocols, reactivity, and key applications for researchers, scientists, and professionals in drug development and materials science.

Core Compound Identification and Properties

This compound is a bifunctional alkyl halide that serves as a versatile precursor for the synthesis of 4-methyl-substituted six-membered heterocycles. Its distinct structure, featuring a methyl group at the 3-position, imparts specific conformational and electronic properties to the resulting cyclic systems, making it a valuable tool in fine-tuning the characteristics of target molecules.

| Property | Value | Source(s) |

| CAS Number | 4457-72-1 | [1] |

| Molecular Formula | C6H12Br2 | [1] |

| Molecular Weight | 243.97 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 233 °C at 760 mmHg | |

| Density | 1.580 g/mL | |

| Refractive Index | 1.508-1.510 | |

| Solubility | Insoluble in water | |

| SMILES | CC(CCBr)CCBr | [1] |

| InChIKey | YDPZWUMQKMLLHC-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves the bromination of its corresponding diol, 3-methyl-1,5-pentanediol. This reaction is typically achieved using a strong brominating agent, such as hydrobromic acid in the presence of a strong acid catalyst.

Experimental Protocol: Bromination of 3-methyl-1,5-pentanediol

This protocol is based on established methods for the conversion of diols to dibromides.

Materials:

-

3-methyl-1,5-pentanediol

-

Concentrated Hydrobromic Acid (48% aqueous solution)

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-1,5-pentanediol (1 equivalent) and concentrated hydrobromic acid (2.5 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.2 equivalents) dropwise with vigorous stirring. The addition should be controlled to maintain the temperature below 20°C.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Add an equal volume of cold water and diethyl ether. Shake the funnel vigorously and allow the layers to separate.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a clear, colorless to pale yellow liquid.

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its ability to undergo intramolecular cyclization reactions with various nucleophiles to form 4-methyl-substituted six-membered heterocycles. The two terminal bromine atoms act as electrophilic sites, making the molecule an ideal precursor for constructing these ring systems.

Synthesis of 4-Methylpiperidine Derivatives

The reaction of this compound with primary amines or ammonia derivatives is a common route to synthesize 4-methylpiperidines. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including analgesics, antipsychotics, and antihistamines.[2] The methyl group at the 4-position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Caption: General scheme for 4-methylpiperidine synthesis.

Synthesis of 4-Methylthiane Derivatives

Similarly, reaction with sulfide nucleophiles, such as sodium sulfide, yields 4-methylthiane. Thiane derivatives are important in materials science and have also been explored for their potential therapeutic applications.

Synthesis of other 4-Methyl-Substituted Heterocycles

The versatility of this compound extends to the synthesis of other heterocyclic systems, including 4-methyl-substituted tetrahydropyrans and silacyclohexanes, by employing the appropriate nucleophiles.

Applications in Drug Development and Materials Science

The 4-methyl-substituted heterocyclic cores derived from this compound are prevalent in various fields of research and development.

Medicinal Chemistry and Drug Discovery

Nitrogen-containing heterocycles are a cornerstone of modern pharmaceuticals.[3] The introduction of a methyl group can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties, an effect often referred to as the "magic methyl" effect.[4] For instance, the 4-methylpiperidine scaffold is a key component of numerous FDA-approved drugs. The strategic placement of the methyl group can enhance binding to target proteins, improve metabolic stability by blocking sites of oxidation, and increase cell membrane permeability.[4]

While a specific drug directly synthesized from this compound is not publicly disclosed in detail, the resulting 4-methylpiperidine, 4-methylthiane, and other similar heterocyclic structures are widely recognized as "privileged scaffolds" in drug discovery.[2] These structures are known to interact with a variety of biological targets, making them attractive starting points for the design of new therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2]

Liquid Crystals and Advanced Materials

Six-membered heterocyclic rings are also important structural motifs in the design of liquid crystals. The conformational properties and dipole moments of these rings, influenced by substituents like the 4-methyl group, can be tailored to achieve desired mesophase behaviors, such as nematic and smectic phases.[5] The synthesis of such materials often involves the incorporation of heterocyclic cores derived from precursors like this compound.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of 4-methyl-substituted six-membered heterocycles. Its utility in constructing these privileged scaffolds makes it a key resource for researchers and scientists in drug discovery and materials science. The ability to introduce a methyl group in a specific position within a heterocyclic ring provides a powerful tool for fine-tuning the properties of novel molecules, paving the way for the development of new therapeutics and advanced materials.

References

-

Heterocycles in Medicinal Chemistry II. PubMed Central. (2024-10-11). [Link]

-

Ten different heterocyclic cores, commonly found in pharmaceuticals... ResearchGate. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. (2022-04-28). [Link]

-

Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry. (2020-12-15). [Link]

-

Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]

-

This compound | C6H12Br2 | CID 138258. PubChem. [Link]

Sources

- 1. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. colorado.edu [colorado.edu]

1,5-Dibromo-3-methylpentane physical properties

An In-Depth Technical Guide to 1,5-Dibromo-3-methylpentane for Advanced Research Applications

Executive Summary: This guide provides a comprehensive overview of the physical properties, chemical identity, applications, and safety protocols for this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data to facilitate its effective and safe use as a key building block in organic synthesis. We delve into its physicochemical characteristics, spectroscopic signature, and synthetic utility, offering field-proven insights grounded in authoritative references.

Chemical Identity and Molecular Structure

This compound is a bifunctional organobromine compound.[1][2][3] Its structure features a five-carbon pentane backbone with bromine atoms at the terminal positions (1 and 5) and a methyl group at the central carbon (3). This symmetrical, yet branched, structure makes it a valuable intermediate for synthesizing a variety of heterocyclic and acyclic molecules.[4] The presence of two primary bromide leaving groups allows for sequential or simultaneous nucleophilic substitution reactions, providing a versatile platform for constructing more complex molecular architectures.[5]

The fundamental identifiers for this compound are:

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state of this compound under standard conditions is a clear, colorless to pale yellow liquid.[8][9] It is characterized by low water solubility, a common trait for halogenated hydrocarbons, which dictates the choice of solvent systems for reactions and purifications.[5][10] Its relatively high boiling point is indicative of strong intermolecular forces (van der Waals) due to its molecular weight and the presence of two polarizable bromine atoms.

The core physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 243.97 g/mol | [1][3][7] |

| Density | ~1.58 g/mL | [1][3][5] |

| Boiling Point | 232.5 - 233 °C at 760 mmHg | [1][6] |

| Flash Point | 101 °C (214 °F) | [1][6][9] |

| Refractive Index (@ 20°C) | 1.5065 - 1.5105 | [1][3][8] |

| Appearance | Clear colorless to pale yellow liquid | [8][9] |

| Solubility | Insoluble in water | [5][9] |

Applications in Research and Drug Development

As a bifunctional alkylating agent, this compound serves as a crucial precursor in organic synthesis. Its primary utility lies in its role as a building block for forming carbocyclic and heterocyclic ring systems.

-

Pharmaceutical Intermediate: It is widely used as a chemical reagent and intermediate in pharmaceutical research.[5][8][9] The C6 backbone can be incorporated into larger molecules to modulate properties like lipophilicity and conformational flexibility, which are critical parameters in drug design.

-

Heterocycle Synthesis: The terminal bromides can react with dinucleophiles (e.g., diamines, dithiols) to construct saturated heterocycles, such as derivatives of piperidine or thiane.[4] For instance, reaction with a primary amine can lead to the formation of 4-methyl-substituted piperidines.

-

Carbocycle Synthesis: It can be employed in cyclization reactions, such as the Wurtz reaction or through organometallic intermediates, to form six-membered carbocycles with a methyl substituent.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous nature. It is classified as an irritant.[7]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[10]

-

First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If irritation persists, seek medical attention.[10]

-

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong bases.[5] Keep the container tightly closed to prevent moisture ingress and evaporation.[5] Recommended storage is at room temperature.[6][9]

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using standard spectroscopic techniques. Spectral data for this compound are available in various databases.[11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methine proton at the 3-position, and the methylene protons adjacent to the bromine atoms and the chiral center.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for the methyl carbon, the methine carbon, and the two sets of methylene carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. The C-Br stretching frequencies typically appear in the fingerprint region (below 800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks corresponding to the molecular ion and various fragmentation products.[7]

Synthetic Considerations

This compound is often prepared from commercially available starting materials. One documented synthetic approach involves the conversion of α,ω-alkanediols to the corresponding dibromides.[14] A general workflow for its use in a subsequent nucleophilic substitution reaction to form a heterocyclic compound is outlined below. This protocol is illustrative and must be adapted based on the specific nucleophile and target molecule.

Caption: Generalized workflow for heterocycle synthesis.

Exemplary Protocol: Synthesis of a Diamine Adduct This self-validating protocol illustrates the causality behind experimental choices.

-

Reagent Preparation: Dissolve the dinucleophile (1.0 eq) in a suitable polar aprotic solvent like acetonitrile. The choice of solvent is critical; it must solubilize the reagents without reacting with the electrophilic centers.

-

Reaction Initiation: Add this compound (1.05 eq) to the solution. A slight excess of the dibromide ensures complete consumption of the more valuable dinucleophile.

-

Cyclization: Add a non-nucleophilic base, such as potassium carbonate (2.2 eq), to scavenge the HBr generated during the reaction. The base is crucial to drive the reaction to completion by preventing protonation of the nucleophile.

-

Monitoring: Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides real-time validation of reagent consumption and product formation.

-

Workup: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. This step removes water-soluble byproducts.

-

Purification: The crude product is purified by column chromatography on silica gel. The eluent system is chosen based on the polarity of the target compound, ensuring separation from unreacted starting material and byproducts.

-

Characterization: The structure and purity of the final product are confirmed by NMR, IR, and MS, validating the outcome of the synthesis.

This structured approach, with built-in monitoring and validation steps, ensures the trustworthiness and reproducibility of the experimental outcome.

References

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-bromo-5-sec-butoxy-3-methyl-pentane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,5-Dibromo-3-(bromomethyl)-3-methylpentane. PubChem Compound Database. Retrieved from [Link]

-

Thoreauchem. (n.d.). This compound. Retrieved from [Link]

-

Thermo Fisher Scientific (Alfa Aesar). (n.d.). This compound, 98+%. Retrieved from [Link]

-

Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

-

American Chemical Society. (n.d.). This compound. Journal of the American Chemical Society. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,5-dibromo-3,3-dimethylpentane. NIST Chemistry WebBook. Retrieved from [Link]

-

Leonard, N. J., & Wicks, Z. W. (1946). Notes: this compound. Journal of the American Chemical Society, 68(11), 2403-2404. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 98+%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1-Dibromo-3-methylpentane. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrum of this compound. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound [stenutz.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 6. This compound | 4457-72-1 [sigmaaldrich.com]

- 7. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound , 98% , 4457-72-1 - CookeChem [cookechem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. This compound(4457-72-1) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound [webbook.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Spectroscopic Deep Dive: Unraveling the Structure of 1,5-Dibromo-3-methylpentane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromo-3-methylpentane is a functionalized aliphatic hydrocarbon of interest in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its bifunctional nature, with two primary bromine atoms, allows for a range of nucleophilic substitution reactions, making it a valuable precursor in the synthesis of carbocyclic and heterocyclic systems, as well as polymers and other materials. An unambiguous understanding of its molecular structure is paramount for its effective utilization in these applications. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The focus will be on not only presenting the spectral data but also on the underlying principles and the logical deduction of the structure from this information, offering field-proven insights for professionals in chemical research and drug development.

Molecular Structure and Symmetry

A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic output. This compound possesses a plane of symmetry that bisects the C3 carbon and the methyl group attached to it. This symmetry element renders the two halves of the molecule chemically equivalent, a key factor that simplifies its NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets for each unique carbon environment.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of this compound is simplified due to the molecule's symmetry. We expect to see four distinct proton environments.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.40 | Triplet | 4H | -CH ₂-Br |

| ~1.85 | Multiplet | 4H | -CH ₂-CH₂Br |

| ~1.70 | Multiplet | 1H | -CH (CH₃)- |

| ~0.95 | Doublet | 3H | -CH(CH ₃)- |

Causality behind Predictions:

-

-CH₂-Br Protons (~3.40 ppm): These protons are directly attached to a carbon bearing an electronegative bromine atom. This proximity causes a significant deshielding effect, shifting their resonance downfield. The signal is expected to be a triplet due to coupling with the adjacent two protons of the neighboring CH₂ group (n+1 rule, 2+1=3).

-

-CH₂-CH₂Br Protons (~1.85 ppm): These protons are further from the bromine atom, so they experience less deshielding compared to the protons at C1 and C5. Their signal will be a multiplet due to coupling with the protons on the adjacent CH₂ and CH groups.

-

-CH(CH₃)- Proton (~1.70 ppm): This methine proton is in a more complex environment, coupled to the two adjacent CH₂ groups and the methyl group protons. This will result in a complex multiplet.

-

-CH(CH₃)- Protons (~0.95 ppm): The protons of the methyl group are in an alkyl environment, relatively shielded, and thus appear at a high field (upfield). The signal is a doublet due to coupling with the single adjacent methine proton (n+1 rule, 1+1=2).

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule.

| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~33 | Primary | -C H₂-Br |

| ~42 | Secondary | -C H₂-CH₂Br |

| ~31 | Tertiary | -C H(CH₃)- |

| ~19 | Primary | -CH(C H₃)- |

Causality behind Predictions:

-

-CH₂-Br Carbon (~33 ppm): The carbon atom directly bonded to the electronegative bromine atom is deshielded, causing its signal to appear downfield compared to a standard alkane carbon.

-

-CH₂-CH₂Br Carbon (~42 ppm): This secondary carbon is adjacent to the carbon bearing the bromine and the tertiary carbon, leading to its specific chemical shift.

-

-CH(CH₃)- Carbon (~31 ppm): This tertiary carbon is at the branch point of the molecule.

-

-CH(CH₃)- Carbon (~19 ppm): The methyl carbon is in a typical shielded alkyl environment, resulting in an upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In this compound, the key functional group is the carbon-bromine bond.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample can be analyzed by placing a thin film between two salt plates (e.g., NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.

IR Spectrum: Analysis and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1465-1450 | Medium | C-H bending (CH₂) |

| 1380-1370 | Medium | C-H bending (CH₃) |

| 650-550 | Strong | C-Br stretching |

Key Spectral Features:

-

C-H Stretching: The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in saturated hydrocarbons.

-

C-H Bending: The bands around 1465-1450 cm⁻¹ and 1380-1370 cm⁻¹ correspond to the bending vibrations of the methylene (CH₂) and methyl (CH₃) groups, respectively.

-

C-Br Stretching: The most diagnostic feature for this molecule is the strong absorption band in the fingerprint region, typically between 650-550 cm⁻¹, which is characteristic of the C-Br stretching vibration.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

The mass spectrum is typically obtained using electron ionization (EI) at 70 eV. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with electrons, causing ionization and fragmentation.

Mass Spectrum: Analysis and Interpretation

The mass spectrum of this compound will exhibit a characteristic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

| m/z (mass-to-charge ratio) | Proposed Fragment | Key Features |

| 242, 244, 246 | [C₆H₁₂Br₂]⁺ (Molecular Ion) | Triplet peak in a ~1:2:1 intensity ratio, characteristic of a dibromo compound. |

| 163, 165 | [C₆H₁₂Br]⁺ | Doublet peak in a ~1:1 ratio, resulting from the loss of one bromine atom. |

| 83 | [C₆H₁₁]⁺ | Loss of both bromine atoms. |

| 55 | [C₄H₇]⁺ | A common alkyl fragment. |

Fragmentation Pathway and Isotopic Patterns:

The molecular ion peak will appear as a triplet (M, M+2, M+4) with an intensity ratio of approximately 1:2:1, which is a definitive signature for a molecule containing two bromine atoms.[2][3] The base peak is often an alkyl fragment resulting from the loss of the bromine atoms. A key fragmentation pathway involves the loss of a bromine radical to form a carbocation, which can then undergo further rearrangements and fragmentation.

Caption: A simplified fragmentation pathway for this compound.

Synthesis

A common laboratory synthesis of this compound involves the treatment of 3-methyl-1,5-pentanediol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[4][5]

Experimental Protocol: Synthesis from 3-Methyl-1,5-pentanediol

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-1,5-pentanediol.

-

Carefully add an excess of 48% aqueous hydrobromic acid.

-

Heat the mixture to reflux for several hours.

-

After cooling, the organic layer is separated, washed with water, sodium bicarbonate solution, and brine.

-

The crude product is dried over an anhydrous drying agent (e.g., MgSO₄) and purified by vacuum distillation to yield this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy reveal the carbon-hydrogen framework and the symmetry of the molecule. IR spectroscopy confirms the presence of the key C-Br functional group, and mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that confirms the presence of two bromine atoms. This detailed spectroscopic analysis provides the necessary foundation for the confident application of this versatile building block in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1-bromobutane. [Link]

-

Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. [Link]

-

Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. [Link]

-

Pearson Education. IAL Chemistry - Data Booklet. [Link]

-

University of Colorado Boulder. NMR Chemical Shifts. [Link]

-

Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]

-

NIST. Infrared spectra of bromochloromethane, dibromomethane, tribromochloromethane, and tetrabromomethane. [Link]

-

Beilstein Journal of Organic Chemistry. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

Oregon State University. 1H NMR Chemical Shifts. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

Sources

- 1. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methyl-1,5-pentanediol = 98.0 GC 4457-71-0 [sigmaaldrich.com]

Solubility Profile of 1,5-Dibromo-3-methylpentane in Organic Solvents: A Guide for Synthetic and Developmental Applications

An In-Depth Technical Guide for Researchers

Abstract

1,5-Dibromo-3-methylpentane is a valuable building block in organic synthesis, frequently utilized in the construction of more complex molecular architectures for pharmaceutical and materials science research. A thorough understanding of its solubility characteristics is paramount for efficient reaction setup, purification, and formulation. This technical guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound in common organic solvents. We will explore its physicochemical properties, the intermolecular forces that dictate its solubility, predictive frameworks for solvent selection, and a robust experimental protocol for quantitative solubility determination.

Physicochemical Profile of this compound

Understanding the inherent properties of a solute is the foundation for predicting its behavior in different solvent systems. This compound is a halogenated alkane with distinct characteristics that influence its solubility.

The molecule's structure consists of a five-carbon pentane chain with a methyl group at the central carbon and terminal bromine atoms. The two carbon-bromine (C-Br) bonds introduce significant polarity and increase the molecular weight compared to its parent hydrocarbon. These features are critical in determining the types of intermolecular forces it can establish with solvent molecules.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4457-72-1 | [1][2] |

| Molecular Formula | C₆H₁₂Br₂ | [1][2][3] |

| Molecular Weight | 243.97 g/mol | [1][2] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | ~233 °C @ 760 mmHg | [2][3] |

| Density | ~1.58 g/cm³ | [2][3] |

| Flash Point | 101 °C (214 °F) | [2][3] |

| Refractive Index | ~1.508 | [2][3] |

| Water Solubility | Insoluble / Very Slightly Soluble | [2][5][6][7] |

| Calculated logP | ~3.2 - 3.3 | [1][3] |

The high molecular weight and the presence of two bromine atoms contribute to significant van der Waals forces.[5] The calculated octanol-water partition coefficient (logP) of approximately 3.2 indicates a strong preference for lipophilic (non-polar) environments over aqueous ones, which aligns with its observed insolubility in water.[1][2][3]

Theoretical Principles of Solubility

The solubility of a substance is governed by the principle similia similibus solvuntur, or "like dissolves like." This means a solute will dissolve best in a solvent that has a similar polarity and shares similar types of intermolecular forces.[5][7] For halogenated alkanes like this compound, the primary forces at play are London dispersion forces and dipole-dipole interactions.[5][8]

-

London Dispersion Forces: These are temporary attractive forces that arise from the random movement of electrons, creating transient dipoles. They are present in all molecules and their strength increases with molecular size and surface area. Due to its relatively large size and the presence of two heavy bromine atoms, this compound exhibits substantial dispersion forces.[8][9]

-

Dipole-Dipole Interactions: The C-Br bond is polar because bromine is more electronegative than carbon. This creates a permanent partial negative charge (δ-) on the bromine atoms and a partial positive charge (δ+) on the adjacent carbon atoms. These permanent dipoles allow this compound molecules to attract each other and to interact with other polar solvent molecules.[8][10]

A successful dissolution event occurs when the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[6] Haloalkanes tend to dissolve well in organic solvents because the new attractions formed are comparable in strength to the ones being broken.[5][7][8]

Caption: Intermolecular forces driving solubility.

Predictive Framework for Solvent Selection

While precise quantitative data requires experimental determination, a qualitative assessment of solubility can be made by comparing the polarity of this compound with various organic solvents. Given its alkyl backbone and polar C-Br bonds, the compound can be considered moderately polar.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | London Dispersion | High | The dominant dispersion forces in both solute and solvent are well-matched.[7][8] |

| Halogenated | Dichloromethane (DCM), Chloroform | Dispersion, Dipole-Dipole | Very High (Miscible) | Structural similarity and matched polarity lead to highly favorable interactions.[7] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Dispersion, Dipole-Dipole | High to Moderate | The solvent's polarity can accommodate the solute's dipole moments, leading to good solubility. |

| Polar Protic | Ethanol, Methanol | Dispersion, Dipole-Dipole | Moderate to Low | The solvent's strong hydrogen bonding network is disrupted without forming equally strong new interactions with the haloalkane, reducing solubility.[5][6] |

| Aqueous | Water | Hydrogen Bonding | Insoluble | The energy cost to break the strong hydrogen bonds in water is not recovered by the weak interactions with the haloalkane.[2][6][7] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique. The core principle is to create a saturated solution at a constant temperature and then measure the concentration of the solute.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial (e.g., a 20 mL glass vial with a PTFE-lined cap). The excess solid/liquid phase ensures that saturation is reached.

-

Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Causality Note: Constant temperature is critical as solubility is temperature-dependent. Prolonged agitation ensures the dissolution process reaches a true equilibrium state.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for several hours (e.g., 2-4 hours). This allows the undissolved excess solute to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a pre-warmed pipette to prevent precipitation due to temperature changes.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean, tared volumetric flask. Trustworthiness Note: This step is crucial to remove any microscopic undissolved particles, ensuring only the dissolved solute is measured.

-

Dilution: Dilute the filtered sample to a known final volume with the same solvent. This brings the concentration into the optimal range for the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.

-

Calculation: Use the measured concentration and the dilution factor to calculate the original solubility in the saturated solution, typically expressed in g/L, mg/mL, or mol/L.

Caption: Experimental workflow for solubility measurement.

Safety and Handling Considerations

This compound is an irritant. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][11] Avoid inhalation of vapors and contact with skin and eyes.[12] Store the compound in a tightly closed container in a cool, dry place away from strong oxidizing agents and bases.[2]

Conclusion

This compound exhibits solubility characteristics typical of a moderately polar halogenated alkane. It is highly soluble in non-polar and halogenated organic solvents and shows good to moderate solubility in polar aprotic solvents. Its solubility is limited in polar protic solvents and it is considered insoluble in water. The principles of "like dissolves like," driven by a combination of London dispersion forces and dipole-dipole interactions, provide a reliable framework for predicting its behavior. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for obtaining accurate and reproducible data.

References

-

1,5-Dibromo-3-(bromomethyl)-3-methylpentane . PubChem, National Center for Biotechnology Information. [Link]

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

Influence of Solvent Nature on the Solubility of Halogenated Alkanes . ACS Publications. [Link]

-

Haloalkanes and Haloarenes . National Council of Educational Research and Training (NCERT). [Link]

-

This compound, 98+% . Thermo Scientific Alfa Aesar. [Link]

-

An introduction to halogenoalkanes (haloalkanes) . Chemguide. [Link]

-

Physical Properties of Haloalkanes and Haloarenes . CK-12 Foundation. [Link]

-

Alkyl halides- Classification, Properties and Methods of Preparation . Allen Institute. [Link]

-

Influence of Solvent Nature on the Solubility of Halogenated Alkanes . ResearchGate. [Link]

-

Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs . Vedantu. [Link]

-

7.1 Alkyl Halides - Structure and Physical Properties . Chemistry LibreTexts. [Link]

-

Physical Properties of Alkyl Halides . Chemistry LibreTexts. [Link]

Sources

- 1. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.nl [fishersci.nl]

- 3. Page loading... [wap.guidechem.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs [vedantu.com]

- 10. Alkyl halides- Classification, Properties and Methods of Preparation [allen.in]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. targetmol.com [targetmol.com]

1,5-Dibromo-3-methylpentane commercial suppliers

An In-depth Technical Guide to 1,5-Dibromo-3-methylpentane for Researchers and Drug Development Professionals

Introduction

This compound is a bifunctional alkyl halide that serves as a versatile building block in organic synthesis. Its structure, featuring two primary bromine atoms separated by a branched pentyl chain, allows for the construction of complex molecular architectures. For researchers and professionals in drug development, this reagent is particularly valuable for creating carbocyclic and heterocyclic scaffolds, which are core components of many pharmaceutical agents. This guide provides a comprehensive overview of this compound, focusing on its commercial availability, quality assessment, safe handling, and applications in modern research.

Physicochemical Properties and Commercial Specifications

Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. This compound is a liquid at room temperature with distinct physical and chemical characteristics.

Chemical Structure:

Commercially available this compound is typically offered at a purity of 98% or higher.[1][5] Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data.

| Property | Value | Source |

| Appearance | Clear, colorless to pale yellow liquid | [1][6] |

| Boiling Point | 232.5-233 °C at 760 mmHg | [2] |

| Density | ~1.58 g/cm³ | [2] |

| Refractive Index | 1.5065-1.5105 @ 20°C | [1][2] |

| Flash Point | 101 °C | [2] |

| Solubility | Insoluble in water | [7] |

Commercial Suppliers and Procurement Strategy

The selection of a reliable supplier is a cornerstone of reproducible research. For this compound, several reputable chemical vendors offer various grades and quantities suitable for laboratory-scale research up to pilot-scale synthesis.

| Supplier | Brand/Product Line | Typical Purity | Available Quantities |

| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | 98+% | 5 g, 25 g |

| Sigma-Aldrich (Merck) | ChemScene | 98% | Varies (Contact for availability) |

| Santa Cruz Biotechnology | SCBT | Research Grade | Varies (e.g., sc-264648) |

| CookeChem | N/A | 98% | Inquire for details |

| BOC Sciences | N/A | Custom synthesis available | Varies |

| Guidechem | Marketplace | Lists multiple suppliers | Varies |

Expert Insight on Supplier Selection:

When procuring this compound, the choice of supplier should be guided by more than just cost. The trustworthiness of a supplier is paramount and is demonstrated through the quality and completeness of their documentation. Always request and scrutinize the lot-specific Certificate of Analysis (CoA) to verify purity and identity. Furthermore, ensure a comprehensive Safety Data Sheet (SDS) is readily available, as this is crucial for risk assessment and laboratory safety protocols.[6] For drug development applications, suppliers with a strong track record in providing materials for regulated industries, such as BOC Sciences or major brands like Thermo Scientific and Sigma-Aldrich, may offer more robust quality assurance and documentation packages.[]

Procurement and Safe Handling Workflow

A systematic approach to procurement and handling ensures both experimental integrity and personnel safety. The following workflow outlines the critical steps from supplier evaluation to the safe utilization of this compound in the laboratory.

Caption: Procurement and safe handling workflow for this compound.

Quality Control and Analytical Verification

To ensure the identity and purity of the starting material, which is a self-validating step in any synthetic protocol, researchers can employ several standard analytical techniques. These methods confirm that the material meets the specifications required for the intended application.

Recommended Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a dibrominated alkane. PubChem provides reference mass spectra for this compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the proton signals will correspond to the unique protons in the 3-methylpentane backbone.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. For this compound, the spectrum will be dominated by C-H stretching and bending vibrations. The absence of unexpected peaks (e.g., O-H or C=O) confirms the lack of significant impurities like alcohols or carbonyls.[4] An example of a detailed spectroscopic analysis workflow for a similar bromoalkane can be found in a guide by Benchchem, which provides a useful template for this process.[9]

Sources

- 1. B20521.06 [thermofisher.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound , 98% , 4457-72-1 - CookeChem [cookechem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.nl [fishersci.nl]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity of 1,5-Dibromo-3-methylpentane with Nucleophiles

Introduction

1,5-Dibromo-3-methylpentane is a versatile bifunctional electrophile that serves as a valuable building block in synthetic organic chemistry.[1][2] Its structure, featuring two primary bromine atoms separated by a five-carbon chain with a methyl substituent at the C3 position, predisposes it to a range of nucleophilic substitution reactions. The primary nature of the alkyl halides favors bimolecular nucleophilic substitution (SN2) mechanisms, while the 1,5-disposition of the leaving groups creates a strong thermodynamic and kinetic driving force for the formation of stable, six-membered cyclic products.[3] This guide provides a comprehensive technical overview of the reaction of this compound with various classes of nucleophiles, offering mechanistic insights, field-proven protocols, and an analysis of the factors governing product distribution.

Core Mechanistic Principles: Cyclization vs. Intermolecular Substitution

The reaction of this compound with a nucleophile (Nu:⁻) can proceed via two primary competitive pathways: intramolecular cyclization or intermolecular disubstitution.

-

Monosubstitution: The first step is invariably an SN2 reaction where the nucleophile displaces one of the bromide leaving groups.

-

Competition: The resulting intermediate possesses both a nucleophilic moiety and a remaining alkyl bromide. This sets up a competition:

-

Intramolecular SN2 (Cyclization): If the tethered nucleophilic center attacks the carbon bearing the second bromine, a six-membered ring is formed. This is often the favored pathway, especially under high dilution, as the reactive ends are held in close proximity.[3]

-

Intermolecular SN2 (Disubstitution/Polymerization): If another equivalent of the external nucleophile attacks the remaining alkyl bromide, a linear disubstituted product is formed. At higher concentrations, the probability of intermolecular collisions increases, which can favor this pathway or lead to step-growth polymerization.[4][5]

-

The outcome is governed by reaction kinetics and conditions. High dilution favors intramolecular reactions by minimizing collisions between different molecules, whereas high concentrations favor intermolecular reactions.[4]

Caption: Reaction pathways for this compound with nucleophiles.

Reactions with Nitrogen Nucleophiles: Synthesis of 3-Methylpiperidines

The reaction with primary amines or ammonia is a cornerstone for the synthesis of 3-methylpiperidine derivatives, which are prevalent scaffolds in pharmaceuticals.[6] The reaction proceeds via a tandem N-alkylation followed by an intramolecular cyclization.

Mechanism: The primary amine first acts as a nucleophile, displacing one bromide to form a secondary amine intermediate. In the presence of a non-nucleophilic base, this intermediate is deprotonated, enhancing the nucleophilicity of the nitrogen. Subsequent intramolecular SN2 attack on the second electrophilic carbon center forges the six-membered piperidine ring.

Caption: Synthesis of N-substituted 3-methylpiperidine.

Experimental Protocol: Synthesis of N-Benzyl-3-methylpiperidine

Objective: To synthesize N-benzyl-3-methylpiperidine from this compound and benzylamine.

Materials:

-

This compound (1 equiv.)

-

Benzylamine (1.1 equiv.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv.)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous acetonitrile.

-

Reagent Addition: Add anhydrous potassium carbonate, followed by the dropwise addition of benzylamine. The use of a non-nucleophilic base like K₂CO₃ is critical; it neutralizes the HBr formed during the reaction without competing with the amine nucleophile.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-3-methylpiperidine.

Reactions with Oxygen Nucleophiles: Synthesis of 3-Methyltetrahydropyran

The reaction of this compound with an oxygen nucleophile, such as hydroxide or an alkoxide, is an application of the Williamson ether synthesis.[7][8][9] This reaction typically proceeds via an intramolecular pathway to yield 3-methyltetrahydropyran, a valuable heterocyclic solvent and intermediate.[10][11]

Mechanism: This reaction is best performed by first generating the 5-bromo-3-methylpentan-1-ol intermediate, which can then be cyclized under basic conditions. Direct reaction with a diol precursor (3-methylpentane-1,5-diol) and subsequent acid-catalyzed cyclization is also a viable route. For the intramolecular Williamson synthesis, a base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming a potent alkoxide nucleophile that readily displaces the terminal bromide.[12]

Experimental Protocol: Synthesis of 3-Methyltetrahydropyran

Objective: To synthesize 3-methyltetrahydropyran from 5-bromo-3-methylpentan-1-ol.

Materials:

-

5-Bromo-3-methylpentan-1-ol (1 equiv.)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, dropping funnel, magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride in anhydrous THF. Cool the flask to 0°C in an ice bath.

-

Nucleophile Formation: Dissolve 5-bromo-3-methylpentan-1-ol in anhydrous THF and add it dropwise to the NaH suspension. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.

-

Reaction (Cyclization): Remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 4-8 hours. The intramolecular SN2 reaction is highly efficient for forming six-membered rings.[3]

-

Work-up: Cool the reaction to 0°C and cautiously quench the excess NaH by the slow addition of water.

-

Extraction: Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain 3-methyltetrahydropyran.

Reactions with Carbon Nucleophiles: Synthesis of Substituted Cyclohexanes

Carbon-based nucleophiles, such as enolates derived from malonic esters or acetoacetic esters, are powerful tools for C-C bond formation.[13] The reaction with this compound provides a classic route to substituted cyclohexanes and related carboxylic acids or ketones.[14][15]

Mechanism: The malonic ester synthesis involves the deprotonation of diethyl malonate with a base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate undergoes an initial SN2 reaction with the dibromide. A second equivalent of base removes the remaining acidic proton, generating a new enolate that cyclizes via intramolecular SN2 attack. Subsequent hydrolysis and decarboxylation yield a substituted cyclohexanecarboxylic acid.[16]

Caption: Malonic ester synthesis pathway to a substituted cyclohexane.

Experimental Protocol: Synthesis of 4-Methylcyclohexanecarboxylic Acid

Objective: To synthesize 4-methylcyclohexanecarboxylic acid using a malonic ester synthesis.

Materials:

-

Diethyl malonate (1 equiv.)

-

Sodium Ethoxide (NaOEt) (2.1 equiv.)

-

This compound (1 equiv.)

-

Anhydrous Ethanol (EtOH)

-

Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)

-

Standard reaction, work-up, and purification equipment

Procedure:

-

Enolate Formation: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature.

-

First Alkylation: Add this compound to the enolate solution and heat the mixture to reflux for 2-4 hours.

-

Cyclization: After cooling slightly, add a second portion of sodium ethoxide solution and reflux for another 4-6 hours to drive the intramolecular cyclization.

-

Saponification: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat to reflux to hydrolyze the diester to the corresponding dicarboxylate salt.

-

Acidification & Decarboxylation: After cooling, carefully acidify the mixture with concentrated HCl until it is strongly acidic (pH < 2). Gently heat the acidic solution. Carbon dioxide will evolve as the β-keto acid decarboxylates.

-

Isolation: Cool the mixture, which may cause the product to precipitate. Extract the product with diethyl ether. Dry the organic extracts, remove the solvent under reduced pressure, and purify the resulting carboxylic acid by recrystallization or distillation.

Summary of Reactions

| Nucleophile Class | Example Nucleophile | Key Intermediate Type | Major Product | Synthetic Utility |

| Nitrogen | Primary Amine (R-NH₂) | Secondary Amine | N-Alkyl-3-methylpiperidine[6] | Pharmaceutical scaffolds |

| Oxygen | Hydroxide/Alkoxide (RO⁻) | Alkoxide | 3-Methyltetrahydropyran[10] | Heterocyclic synthesis |

| Carbon | Malonate Enolate | Carbanion | 4-Methylcyclohexanecarboxylic acid | C-C bond formation, cyclic systems |

| Carbon | Acetoacetate Enolate | Carbanion | 4-Methylcyclohexanone[17] | Synthesis of cyclic ketones[13] |

Conclusion

This compound is a highly effective precursor for the synthesis of six-membered heterocyclic and carbocyclic systems. The predictable reactivity of its primary bromide centers via SN2 mechanisms, combined with a strong propensity for intramolecular cyclization, allows for the controlled construction of complex molecular architectures. By careful selection of the nucleophile and optimization of reaction conditions—particularly concentration—chemists can selectively favor cyclization over intermolecular substitution, making this reagent a powerful tool in the arsenal of synthetic and medicinal chemistry.

References

- 1. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Beyond Flory’s principle: Cyclization and unequal reactivity in step-growth linear polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsisinternational.org [rsisinternational.org]

- 6. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 3-Methyl-tetrahydro-pyran-4-ol synthesis - chemicalbook [chemicalbook.com]

- 11. Tetrahydropyran synthesis [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. b. What carboxylic acid is formed when the malonic ester synthesi... | Study Prep in Pearson+ [pearson.com]

- 15. a. What carboxylic acid would be formed if the malonic ester synthesis we.. [askfilo.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 3-Methylcyclohexanone | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 1,5-Dibromo-3-methylpentane in Modern Synthesis and Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dibromo-3-methylpentane, a structurally simple yet highly versatile bifunctional electrophile, represents a key building block in the synthesis of complex molecular architectures. Its unique C6 scaffold, featuring a central methyl group, offers a strategic entry point to a variety of saturated six-membered heterocycles, particularly 4-methyl-substituted piperidines and tetrahydropyrans. These motifs are of profound interest in medicinal chemistry due to their favorable physicochemical properties and their prevalence in numerous biologically active compounds. This in-depth technical guide explores the core research applications of this compound, providing not only a conceptual framework but also actionable experimental protocols for its utilization in the synthesis of high-value chemical entities. Beyond its primary role in heterocyclic synthesis, this guide will delve into its potential in polymer chemistry, as a bifunctional linker in novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), and in the construction of unique spirocyclic systems.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 4457-72-1 | [1] |

| Molecular Formula | C₆H₁₂Br₂ | [1] |

| Molecular Weight | 243.97 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 233 °C at 760 mmHg | [1] |

| Density | 1.58 g/mL | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [3] |

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from strong oxidizing agents and bases.[3]

Core Application: Synthesis of 4-Methyl-Substituted Six-Membered Heterocycles

The primary and most well-documented application of this compound is its use as a precursor for the synthesis of 4-methylpiperidines and 4-methyltetrahydropyrans. The C-3 methyl group on the pentane backbone directly translates to a C-4 methyl substituent on the resulting heterocycle, a structural feature that can significantly influence the biological activity and pharmacokinetic properties of a molecule.[2][4]

Synthesis of N-Substituted-4-methylpiperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast number of FDA-approved drugs and biologically active compounds.[4][5] The introduction of a methyl group at the 4-position can enhance lipophilicity and provide a vector for exploring structure-activity relationships (SAR).[6] The synthesis of N-substituted-4-methylpiperidines from this compound is a straightforward and efficient process involving a bimolecular nucleophilic substitution (SN2) reaction with a primary amine.

Reaction Workflow:

Figure 1: General workflow for the synthesis of N-substituted-4-methylpiperidines.

Experimental Protocol: Synthesis of N-Benzyl-4-methylpiperidine

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), benzylamine (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the dibromopentane.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-benzyl-4-methylpiperidine.

Synthesis of 4-Methyltetrahydropyran

The tetrahydropyran (THP) moiety is another privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[7] The synthesis of 4-methyltetrahydropyran from this compound can be achieved through a Williamson ether synthesis-type cyclization.

Reaction Workflow:

Figure 2: General workflow for the synthesis of 4-methyltetrahydropyran.

Experimental Protocol: Synthesis of 4-Methyltetrahydropyran

This protocol is based on the general principle of converting the dibromide to a diol followed by cyclization, or direct cyclization under specific conditions.

-

Hydrolysis to Diol (Intermediate Step): A more controlled route involves the initial conversion of this compound to 3-methylpentane-1,5-diol. This can be achieved by heating the dibromide with an aqueous solution of a base like sodium hydroxide, followed by acidification and extraction.

-

Cyclization of the Diol: The resulting 3-methylpentane-1,5-diol can then be cyclized to 4-methyltetrahydropyran under acidic conditions (e.g., refluxing with a catalytic amount of sulfuric acid).[8]

-

Direct Cyclization (Alternative): A one-pot approach involves reacting this compound with a suitable oxygen nucleophile source under conditions that favor intramolecular cyclization. For instance, reaction with silver oxide in a suitable solvent could potentially effect the cyclization.

Emerging and Potential Research Applications

The bifunctional nature of this compound opens up a wide range of possibilities beyond the synthesis of simple heterocycles. The following sections explore some of these potential applications, providing a forward-looking perspective for researchers.

Polymer Synthesis

This compound can serve as a monomer in condensation polymerization reactions to produce polyamines and polyethers. The central methyl group would introduce regular branching in the polymer backbone, influencing its physical properties such as crystallinity, solubility, and thermal stability.

Potential Polymerization Reactions:

-

Polyamines: Reaction with a diamine would lead to the formation of a polyamine. The resulting polymer would have regularly spaced methyl groups and tertiary amine linkages.

-

Polyethers: Reaction with a diol under Williamson ether synthesis conditions would produce a polyether with a regularly repeating 3-methyl-1,5-pentyleneoxy unit.

Bifunctional Linkers in Drug Development

The development of novel therapeutic modalities such as PROTACs relies on the use of bifunctional linkers to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[9][10][] this compound provides a simple, six-carbon aliphatic linker. The two bromine atoms can be sequentially substituted with different nucleophiles, allowing for the controlled assembly of a heterobifunctional molecule. The methyl group on the linker backbone can influence the linker's conformation and potentially impact the efficiency of ternary complex formation in a PROTAC.[9]

Logical Relationship for PROTAC Synthesis:

Figure 3: Conceptual workflow for utilizing this compound as a linker in PROTAC synthesis.

Synthesis of Spirocyclic Compounds

Spirocycles are an important class of compounds in drug discovery, offering a high degree of three-dimensionality.[12][13] this compound can be used to construct spirocyclic systems by reacting it with a nucleophile that can undergo two sequential alkylations. For example, reaction with a cyclic diketone or a related active methylene compound could lead to the formation of a spirocyclic system centered on the C-3 position of the pentane chain.

Conclusion

This compound is a versatile and valuable building block with significant potential in organic synthesis and medicinal chemistry. Its primary application as a precursor to 4-methyl-substituted piperidines and tetrahydropyrans provides a reliable entry into these important heterocyclic systems. Furthermore, its potential use in polymer synthesis, as a bifunctional linker, and in the construction of spirocycles highlights its broader utility. This guide has provided a comprehensive overview of these applications, complete with actionable protocols and a forward-looking perspective, to empower researchers in their pursuit of novel and impactful chemical entities.

References

-

The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. Available at: [Link]

-

Examples of bioactive tetrahydropyrans | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

-

3 - Organic Syntheses Procedure. Available at: [Link]

-

The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes. Available at: [Link]

-

4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC. Available at: [Link]

-

Current strategies for the design of PROTAC linkers: a critical review - PMC. Available at: [Link]

-

Recent Developments in Polyether Synthesis | Request PDF - ResearchGate. Available at: [Link]

-

PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC. Available at: [Link]

-

Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines - Oriental Journal of Chemistry. Available at: [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. Available at: [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Available at: [Link]

-

Linker-free PROTACs efficiently induce the degradation of oncoproteins - PMC. Available at: [Link]

-

Three‐component reactions for the synthesis of spirocyclic compounds using allenes, isatins and amino acids. - ResearchGate. Available at: [Link]

-

This compound | C6H12Br2 | CID 138258 - PubChem. Available at: [Link]

- CN103864569A - Simple preparation method for 1,4-dibromopentane - Google Patents.

-

Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - MDPI. Available at: [Link]

- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents.

Sources

- 1. This compound | C6H12Br2 | CID 138258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. nbinno.com [nbinno.com]